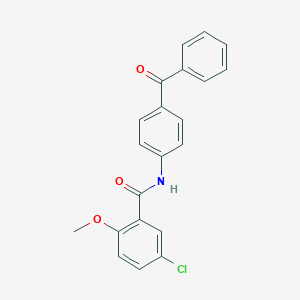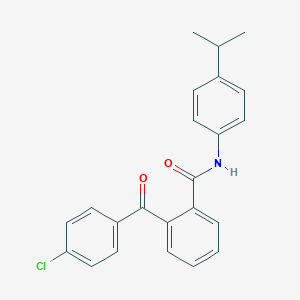
2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as 4CIN and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 4CIN involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 activity leads to a reduction in the production of prostaglandins, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4CIN include a reduction in inflammation and pain. It has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4CIN in lab experiments is its high potency and selectivity for COX-2 inhibition. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4CIN. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, there is a need for further studies to determine the optimal dosage and administration of 4CIN for therapeutic use.
Conclusion:
In conclusion, 2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide is a synthetic compound that has shown potential therapeutic properties in scientific research. Its mechanism of action involves the inhibition of COX-2 activity, leading to a reduction in inflammation and pain. It has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. While there are limitations to its use in lab experiments, there are several future directions for its study.
合成法
The synthesis of 4CIN involves the reaction of 4-chlorobenzoyl chloride with N-(4-isopropylphenyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 4CIN.
科学的研究の応用
4CIN has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C23H20ClNO2 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C23H20ClNO2/c1-15(2)16-9-13-19(14-10-16)25-23(27)21-6-4-3-5-20(21)22(26)17-7-11-18(24)12-8-17/h3-15H,1-2H3,(H,25,27) |
InChIキー |
YFXKQFLUZDHNOK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



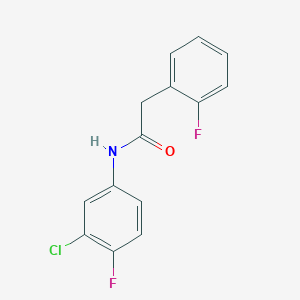
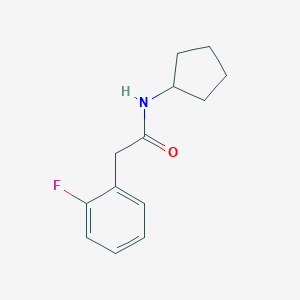

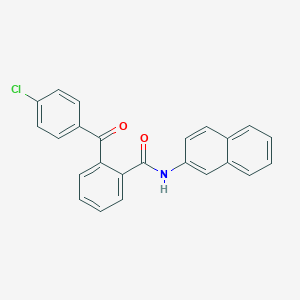

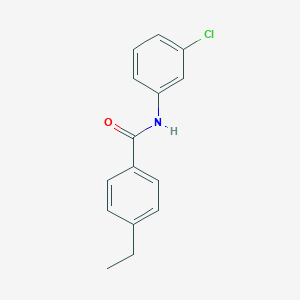


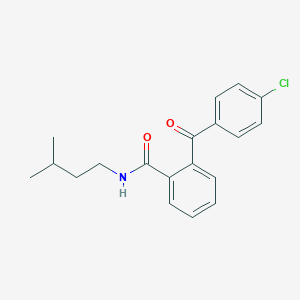

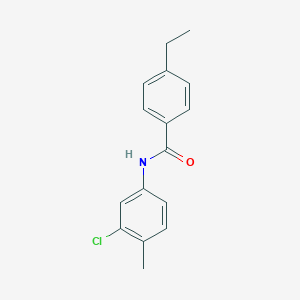
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
